

# An In-depth Technical Guide to 5-(thiophen-3-yl)pyridin-2-amine

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Compound of Interest

Compound Name: 5-(thiophen-3-yl)pyridin-3-amine

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Disclaimer: Information regarding the specific chemical entity, **5-(thiophen-3-yl)pyridin-3-amine**, including its CAS number and detailed experimental data, is not readily available in public chemical databases. This guide therefore focuses on the closely related isomer, 5-(thiophen-3-yl)pyridin-2-amine, for which data is accessible. The methodologies and potential biological activities discussed herein are based on this available analog and related chemical structures.

## **Chemical Identification and Properties**

The compound of focus for this technical guide is 5-(thiophen-3-yl)pyridin-2-amine. Its IUPAC name is consistent with its structural representation, and it is identified by the CAS number 892282-90-5.[1][2]

## **Chemical Structure**

IUPAC Name: 5-(thiophen-3-yl)pyridin-2-amine

CAS Number: 892282-90-5[1][2]

Molecular Formula: C9H8N2S

Molecular Weight: 176.24 g/mol

## **Physicochemical Properties**



A summary of the key physicochemical properties for 5-(thiophen-3-yl)pyridin-2-amine is presented in Table 1. This data is compiled from various chemical suppliers and databases.

Property	Value	Source
Molecular Weight	176.24 g/mol	CymitQuimica
Purity	≥98%	ChemScene
Storage	4°C, protect from light	ChemScene

Table 1: Physicochemical properties of 5-(thiophen-3-yl)pyridin-2-amine.

## **Synthesis and Experimental Protocols**

While a specific, detailed experimental protocol for the synthesis of 5-(thiophen-3-yl)pyridin-2-amine is not extensively published, a representative Suzuki coupling reaction, a common method for forming carbon-carbon bonds between aromatic rings, is proposed here. This protocol is based on general methods for the synthesis of similar biaryl compounds.

## Representative Synthesis Protocol: Suzuki Coupling

Objective: To synthesize 5-(thiophen-3-yl)pyridin-2-amine from 5-bromopyridin-2-amine and thiophen-3-ylboronic acid.

#### Materials:

- 5-bromopyridin-2-amine
- Thiophen-3-ylboronic acid
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Triphenylphosphine (PPh<sub>3</sub>)
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>)
- 1,4-Dioxane



- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

#### Procedure:

- To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyridin-2-amine (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
- Add a 3:1 mixture of 1,4-dioxane and degassed water.
- Heat the reaction mixture to 90°C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 5-(thiophen-3-yl)pyridin-2-amine.
- Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

## **Potential Biological Activity and Signaling Pathways**







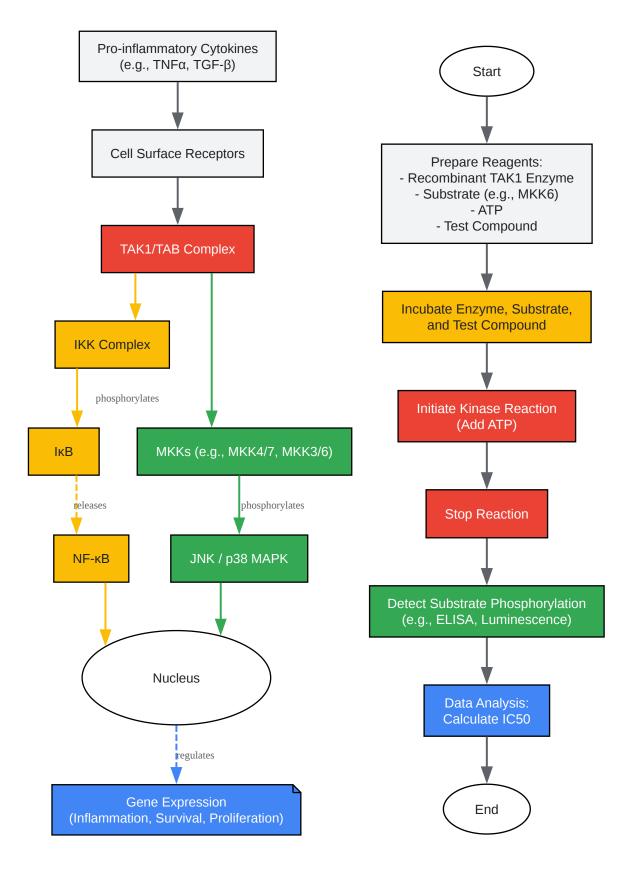
Direct biological data for 5-(thiophen-3-yl)pyridin-2-amine is limited. However, the broader class of thiophene and pyridine-containing compounds has been investigated for various therapeutic applications, including as inhibitors of key signaling pathways in cancer and inflammatory diseases.[3][4][5][6] One such critical pathway is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathway.

## **The TAK1 Signaling Pathway**

TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and plays a crucial role in mediating inflammatory and stress responses.[3] It is a key signaling node for proinflammatory cytokines like TNFα and TGF-β.[5][7] Activation of TAK1 leads to the downstream activation of the NF-κB and JNK/p38 MAPK pathways, which are involved in inflammation, immune responses, cell survival, and apoptosis.[3][7]

Given its central role in these processes, TAK1 has emerged as a significant therapeutic target for a range of conditions, including cancer and fibrotic diseases.[4][5] Small molecule inhibitors of TAK1 have shown promise in preclinical studies by down-regulating cancer growth and preventing organ fibrosis.[3][4]





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